molecular formula C14H11ClO4 B6403985 4-(2-Chloro-5-hydroxyphenyl)-2-methoxybenzoic acid CAS No. 1261921-91-8

4-(2-Chloro-5-hydroxyphenyl)-2-methoxybenzoic acid

Cat. No.: B6403985
CAS No.: 1261921-91-8
M. Wt: 278.69 g/mol
InChI Key: GYRAJEPKCNSHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-5-hydroxyphenyl)-2-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with chloro, hydroxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-5-hydroxyphenyl)-2-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available halogenated phenols.

    Halogenation: The phenol undergoes halogenation to introduce the chloro group.

    Methoxylation: The methoxy group is introduced via a methylation reaction.

    Carboxylation: The final step involves carboxylation to form the benzoic acid derivative.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation and methylation reactions, followed by purification steps to isolate the desired product. These methods are optimized for high yield and purity.

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form quinones.

    Reduction: The chloro group can be reduced to a hydroxy group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted benzoic acids.

Scientific Research Applications

4-(2-Chloro-5-hydroxyphenyl)-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)-2-methoxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and hydroxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 2-Chloro-5-hydroxybenzoic acid
  • 4-Hydroxy-2-methoxybenzoic acid
  • 2-Chloro-4-methoxybenzoic acid

Comparison: 4-(2-Chloro-5-hydroxyphenyl)-2-methoxybenzoic acid is unique due to the presence of both chloro and methoxy groups on the benzoic acid core, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-(2-chloro-5-hydroxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4/c1-19-13-6-8(2-4-10(13)14(17)18)11-7-9(16)3-5-12(11)15/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRAJEPKCNSHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=CC(=C2)O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690486
Record name 2'-Chloro-5'-hydroxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-91-8
Record name 2'-Chloro-5'-hydroxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.